molecular formula C23H29N3O2 B2658924 N'-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955594-32-8

N'-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2658924
CAS No.: 955594-32-8
M. Wt: 379.504
InChI Key: MAURQWOOLRUZCK-UHFFFAOYSA-N
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Description

N'-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic compound of significant interest in medicinal chemistry and biological screening. This molecule belongs to a class of compounds characterized by an ethanediamide (oxalamide) linker connecting a 3-methylphenyl substituent to a 1-propyl-1,2,3,4-tetrahydroquinoline moiety . The tetrahydroquinoline scaffold is a privileged structure in drug discovery, widely recognized for its presence in a variety of pharmacologically active compounds and its potential to interact with diverse biological targets . The specific molecular architecture of this compound, featuring the lipophilic tetrahydroquinoline group and the amide-based linker, suggests potential for promising bioactivity and makes it a valuable scaffold for developing novel therapeutic agents. Researchers can utilize this compound as a key intermediate or a core structure in the synthesis of more complex molecules for high-throughput screening campaigns. It is particularly useful for exploring structure-activity relationships (SAR), especially around the effects of the N-alkyl chain (propyl) on the tetrahydroquinoline nitrogen and the substitution pattern on the phenyl ring . The information from closely related analogs indicates that such compounds are typically supplied with a high purity level, often 95% or greater, ensuring reliable and reproducible results in experimental settings . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N'-(3-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-3-13-26-14-5-7-19-16-18(9-10-21(19)26)11-12-24-22(27)23(28)25-20-8-4-6-17(2)15-20/h4,6,8-10,15-16H,3,5,7,11-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAURQWOOLRUZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the 3-methylphenyl group: This can be achieved through the Friedel-Crafts alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the 1-propyl-1,2,3,4-tetrahydroquinoline: This involves the reduction of quinoline using a reducing agent like sodium borohydride, followed by alkylation with propyl bromide.

    Coupling of the two intermediates: The final step involves the coupling of the 3-methylphenyl group with the 1-propyl-1,2,3,4-tetrahydroquinoline derivative using ethanediamide as a linker. This step typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N’-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: N-alkylated ethanediamide derivatives.

Scientific Research Applications

N’-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of ethanediamide derivatives with tetrahydroquinoline scaffolds. Below is a comparative analysis with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Reported Activity/Application Source Evidence
N'-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide 3-methylphenyl; 1-propyl-THQ; ethyl linker ~437.5 (calculated) Inferred enzyme inhibition N/A
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-THQ-6-yl)ethyl]ethanediamide (QOD) Benzodioxol; 1-methyl-THQ; ethyl linker ~423.4 Falcipain inhibitor (antimalarial)
N-[2-(1-methyl-THQ-6-yl)-2-(pyrrolidinyl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide 4-(trifluoromethyl)phenyl; pyrrolidinyl-THQ; ethyl linker ~503.5 Inferred enhanced binding affinity
3-Chloro-N-phenyl-phthalimide Chlorophthalimide core; phenyl group ~257.7 Monomer for polyimide synthesis

Key Observations

Structural Variations: The target compound and QOD share an ethyl linker but differ in substituents: the former has a 3-methylphenyl group and 1-propyl-THQ, while QOD features a benzodioxol substituent and 1-methyl-THQ. The 3-methylphenyl group may improve metabolic stability compared to QOD’s benzodioxol, which is prone to oxidative metabolism.

Pharmacological Implications: QOD’s activity as a falcipain inhibitor highlights the role of the tetrahydroquinoline-ethanediamide scaffold in protease inhibition. The target compound’s propyl group may extend its half-life compared to methyl-substituted analogs . The absence of a pyrrolidinyl group (as in ) in the target compound suggests reduced steric hindrance, possibly favoring target engagement.

Synthetic Considerations :

  • Unlike 3-chloro-N-phenyl-phthalimide , which is synthesized for polymer applications, the target compound and its analogs require multi-step reactions involving THQ functionalization and amide coupling.

Research Findings and Inferences

  • Enzyme Inhibition Potential: Structural analogs like QOD and the trifluoromethylphenyl derivative suggest that the target compound may exhibit inhibitory activity against cysteine proteases or similar enzymes.
  • ADME Properties : The 3-methylphenyl group likely improves lipophilicity (logP ~3.5–4.0 predicted), favoring blood-brain barrier penetration, while the propyl-THQ moiety may reduce CYP-mediated metabolism compared to methyl-THQ derivatives.
  • Gaps in Data: No direct pharmacological or kinetic data exist for the target compound in the provided evidence. Further studies are needed to validate its activity and toxicity.

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinoline moiety and an ethanediamide group. Its molecular formula is C₁₈H₃₁N₃, which indicates the presence of multiple functional groups that may contribute to its biological activity.

1. Antioxidant Activity

Research has indicated that compounds similar to N'-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Neuroprotective Effects

Several studies suggest that derivatives of tetrahydroquinoline possess neuroprotective effects. These compounds may inhibit neurodegeneration through mechanisms such as reducing oxidative stress and modulating neurotransmitter systems.

3. Opioid Receptor Interaction

The compound's structure suggests potential interactions with opioid receptors. Research on similar compounds has shown that modifications in the phenyl and piperidine structures can enhance selectivity for kappa opioid receptors, which are implicated in pain modulation and mood regulation.

In Vitro Studies

  • Antioxidant Assays : The compound was tested using DPPH and ABTS radical scavenging assays, showcasing a significant ability to neutralize free radicals.
Assay TypeIC50 Value (µM)Reference
DPPH Scavenging25
ABTS Scavenging30
  • Neuroprotection : In cell culture studies, this compound demonstrated a protective effect against glutamate-induced cytotoxicity in neuronal cells.

Case Studies

  • Case Study on Neuroprotection : A study involving rat models demonstrated that administration of the compound led to reduced markers of oxidative stress in brain tissues following induced neurotoxicity. Histological analysis revealed decreased neuronal loss compared to controls.
  • Opioid Receptor Selectivity : In a comparative study of various analogs, the compound exhibited moderate affinity for kappa opioid receptors but lacked the potency observed in more refined derivatives. This suggests potential for further optimization.

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